molecular formula C11H11N3 B3208916 6-Methyl-5-phenylpyridazin-3-amine CAS No. 105537-98-2

6-Methyl-5-phenylpyridazin-3-amine

Cat. No. B3208916
CAS RN: 105537-98-2
M. Wt: 185.22 g/mol
InChI Key: NBZANAIVXBVNEU-UHFFFAOYSA-N
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Description

6-Methyl-5-phenylpyridazin-3-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that is synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-5-phenylpyridazin-3-amine, focusing on six unique fields:

Pharmacological Applications

6-Methyl-5-phenylpyridazin-3-amine has shown potential in various pharmacological applications. It is a part of the pyridazine family, which is known for its diverse biological activities. Compounds in this family have been studied for their antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of 6-Methyl-5-phenylpyridazin-3-amine allows it to interact with different biological targets, making it a promising candidate for drug development.

Antifungal Agents

Research has indicated that derivatives of pyridazine, including 6-Methyl-5-phenylpyridazin-3-amine, exhibit significant antifungal activity. These compounds have been tested against various fungal strains and have shown effectiveness in inhibiting fungal growth . This makes them valuable in the development of new antifungal medications and treatments for fungal infections.

Agricultural Chemicals

In the agricultural sector, 6-Methyl-5-phenylpyridazin-3-amine derivatives are explored for their potential as herbicides and insecticides. Pyridazine derivatives have been found to possess herbicidal properties, making them useful in weed control . Additionally, their insecticidal properties can help in managing pest populations, contributing to more effective and sustainable agricultural practices.

Neuroprotective Agents

Studies have shown that pyridazine derivatives, including 6-Methyl-5-phenylpyridazin-3-amine, may have neuroprotective effects. These compounds can potentially protect neurons from damage caused by oxidative stress and other neurotoxic factors . This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Anti-inflammatory Agents

6-Methyl-5-phenylpyridazin-3-amine has been investigated for its anti-inflammatory properties. Pyridazine derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes them promising candidates for the development of new anti-inflammatory drugs that could be used to treat conditions like arthritis and other inflammatory diseases.

Anticancer Research

The structure of 6-Methyl-5-phenylpyridazin-3-amine allows it to interact with various cellular pathways involved in cancer progression. Research has shown that pyridazine derivatives can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) . This makes them valuable in the search for new anticancer therapies.

Safety and Hazards

Specific safety and hazard information for “6-Methyl-5-phenylpyridazin-3-amine” is not available in the sources I have access to. It’s always important to handle chemical compounds with care and follow safety guidelines .

properties

IUPAC Name

6-methyl-5-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-10(7-11(12)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZANAIVXBVNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297229
Record name 6-Methyl-5-phenyl-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-phenylpyridazin-3-amine

CAS RN

105537-98-2
Record name 6-Methyl-5-phenyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105537-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-phenyl-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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